

# Application Notes and Protocols for the Functionalization of 5-Phenylthiazol-2-amine

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## Compound of Interest

Compound Name: 5-Phenylthiazol-2-amine

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This document provides detailed protocols for the chemical functionalization of **5-phenylthiazol-2-amine**, a key scaffold in medicinal chemistry. The methodologies outlined below cover N-functionalization of the amino group, C5-functionalization of the thiazole ring, and ortho-C-H functionalization of the phenyl ring, enabling the synthesis of a diverse range of derivatives for drug discovery and development.

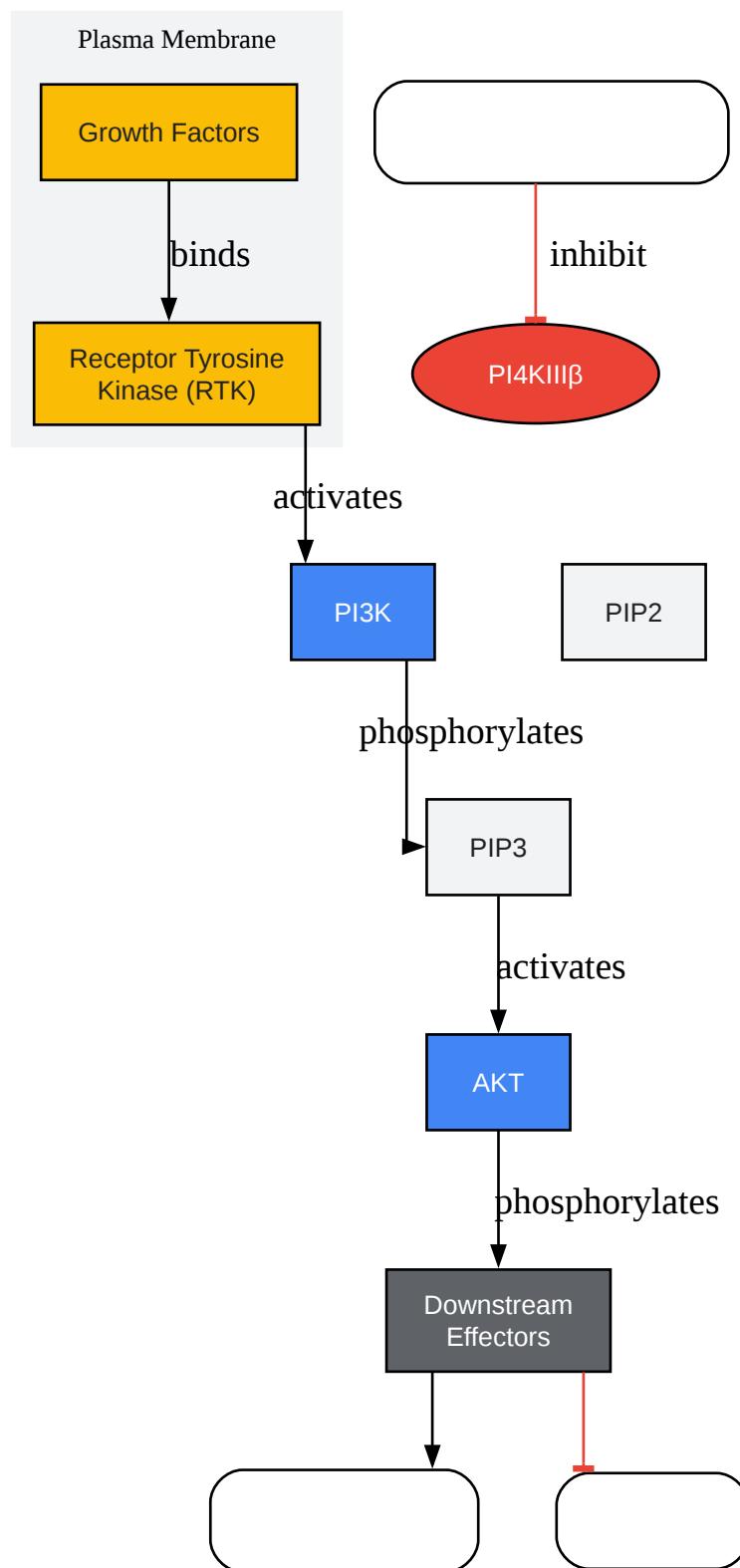
## Introduction

**5-Phenylthiazol-2-amine** and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIII $\beta$ ), which in turn inhibits the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and growth. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The functionalization of the **5-phenylthiazol-2-amine** core allows for the modulation of its physicochemical properties and biological activity, facilitating the development of novel and more effective therapeutic agents.

## Signaling Pathway: PI3K/AKT Inhibition

Functionalized **5-phenylthiazol-2-amine** derivatives have been shown to exert their anti-tumor effects by inhibiting the PI3K/AKT signaling cascade.<sup>[1]</sup> This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.

PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. By inhibiting PI4KIII $\beta$ , a key kinase upstream of this cascade, the **5-phenylthiazol-2-amine** derivatives effectively block this pro-survival signaling.



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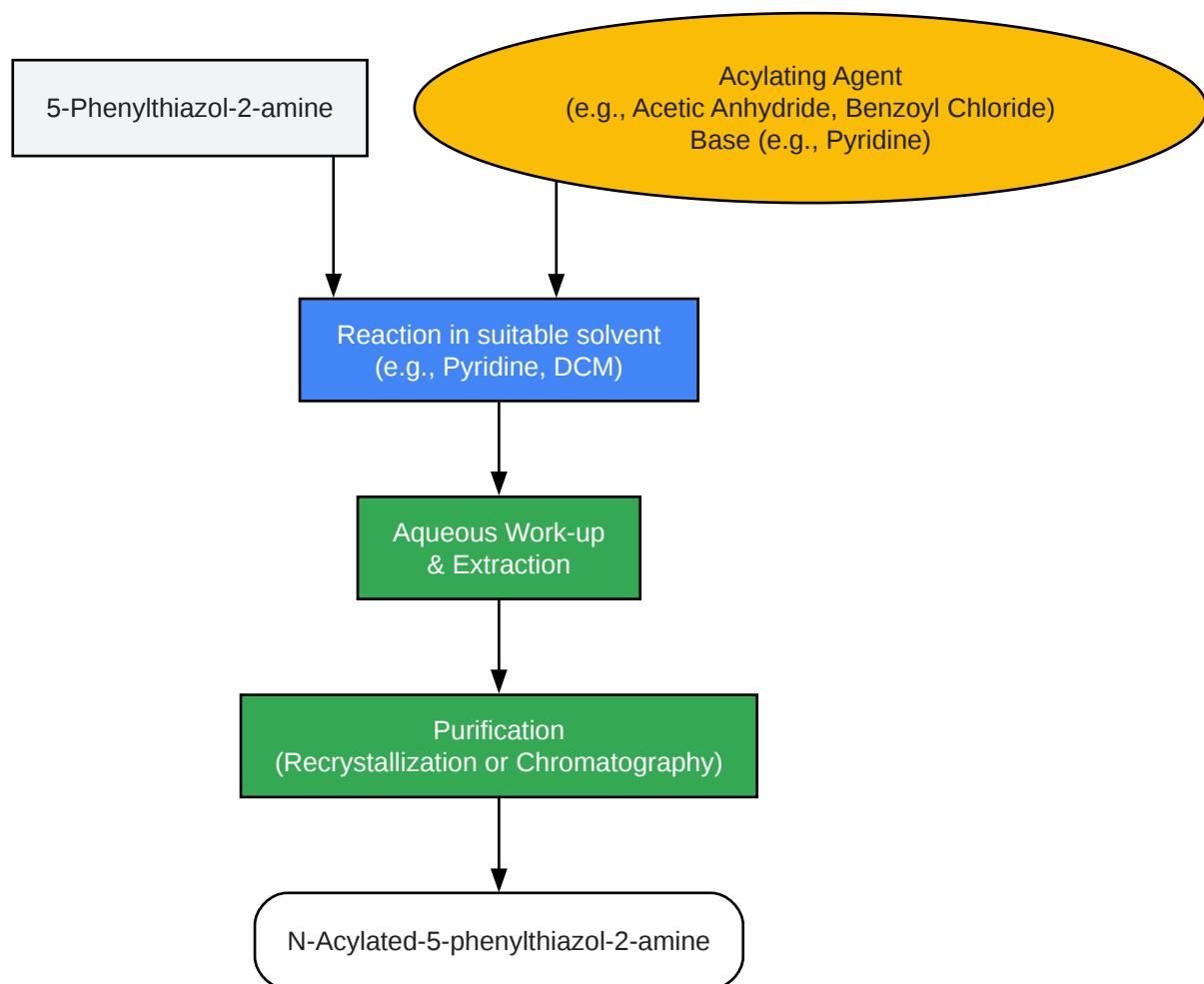
Caption: Inhibition of the PI3K/AKT signaling pathway by **5-Phenylthiazol-2-amine** derivatives.

# Experimental Protocols and Data

The following sections provide detailed protocols for the functionalization of **5-phenylthiazol-2-amine** at three key positions: the exocyclic amino group (N-functionalization), the C5 position of the thiazole ring, and the ortho position of the C5-phenyl ring.

## N-Functionalization: Acylation

N-acylation of the 2-amino group is a common strategy to introduce diverse functionalities and modulate the electronic properties of the molecule.



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Caption: General workflow for the N-acylation of **5-Phenylthiazol-2-amine**.

A mixture of 2-amino-4-phenylthiazole and acetic anhydride is heated to furnish the corresponding N-acetyl compound.[2]

- Materials: **5-Phenylthiazol-2-amine**, Acetic Anhydride.
- Procedure:
  - Combine **5-phenylthiazol-2-amine** (1.0 eq) and acetic anhydride (1.5 eq).
  - Heat the mixture under reflux for 2 hours.
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into ice-cold water to precipitate the product.
  - Collect the solid by filtration, wash with water, and dry.
  - Recrystallize from ethanol to afford the pure N-acetylated product.

The benzoylation of amines can be achieved using benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

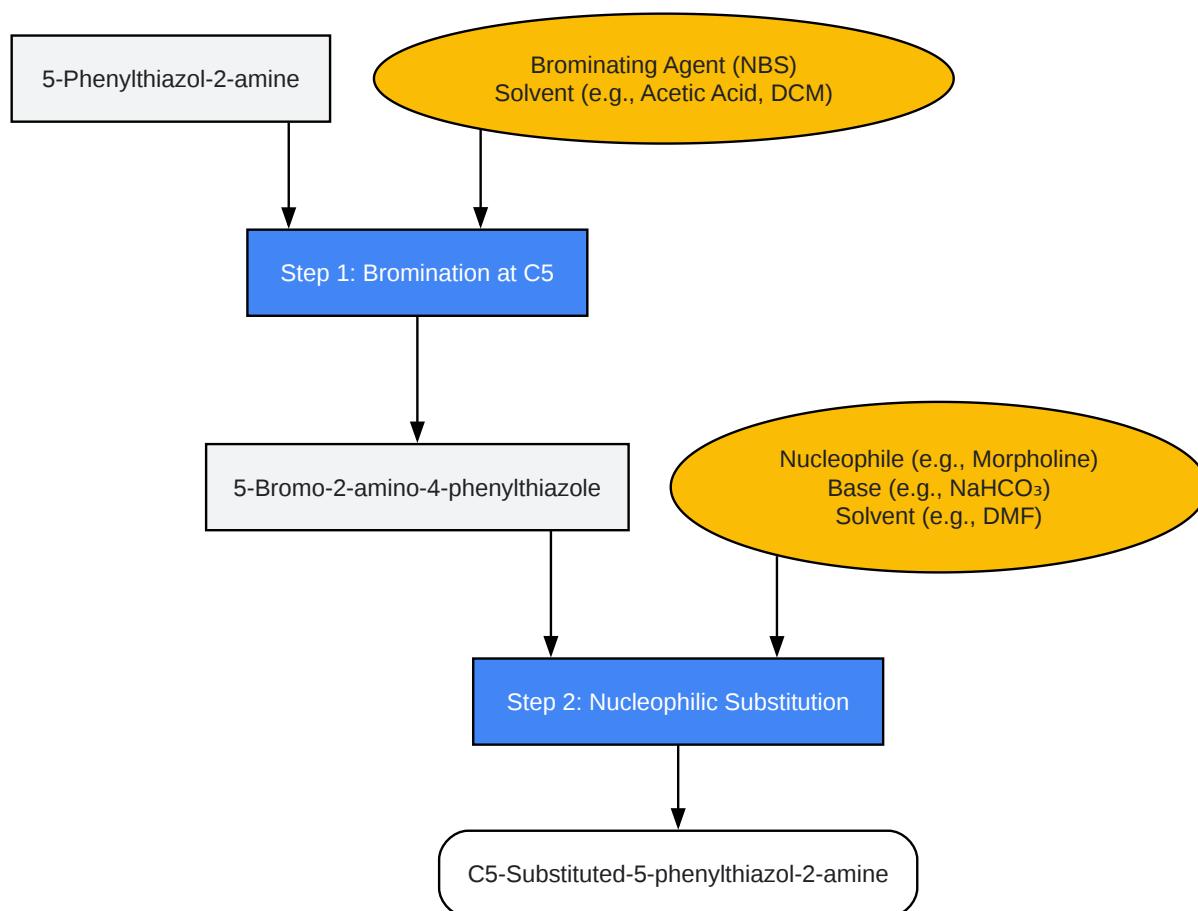
- Materials: **5-Phenylthiazol-2-amine**, Benzoyl Chloride, Pyridine, Dichloromethane (DCM).
- Procedure:
  - Dissolve **5-phenylthiazol-2-amine** (1.0 eq) in a mixture of pyridine and DCM.
  - Cool the solution to 0 °C in an ice bath.
  - Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours.
  - Quench the reaction with water and extract the product with DCM.
  - Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Acylation Agent	Product	Yield (%)	Reference
Acetic Anhydride	N-(5-phenylthiazol-2-yl)acetamide	High	<a href="#">[3]</a>
Benzoyl Chloride	N-(5-phenylthiazol-2-yl)benzamide	Good to Excellent	<a href="#">[4]</a>

## C5-Functionalization of the Thiazole Ring

Functionalization at the C5 position of the thiazole ring is a key strategy for extending the molecular scaffold and exploring structure-activity relationships. A common approach involves a two-step halogenation/nucleophilic substitution sequence.



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Caption: Workflow for C5-functionalization via bromination and nucleophilic substitution.

The C5-position of the electron-rich 2-aminothiazole ring is susceptible to electrophilic bromination.

- Materials: **5-Phenylthiazol-2-amine**, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
- Procedure:
  - Dissolve **5-phenylthiazol-2-amine** (1.0 eq) in DCM.
  - Cool the solution to 0 °C.

- Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours.
- Quench the reaction with aqueous sodium thiosulfate solution.
- Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-2-amino-4-phenylthiazole.

The C5-bromo derivative can undergo nucleophilic aromatic substitution with various nucleophiles.

- Materials: 5-Bromo-2-amino-4-phenylthiazole, Nucleophile (e.g., morpholine), Sodium bicarbonate, Dimethylformamide (DMF).
- Procedure:
  - Dissolve 5-bromo-2-amino-4-phenylthiazole (1.0 eq) in DMF.
  - Add sodium bicarbonate (2.0 eq) and the desired nucleophile (1.2 eq).
  - Heat the reaction mixture at 70-80 °C for 3-5 hours.
  - Cool the reaction mixture and pour it into ice-water.
  - Collect the precipitated product by filtration, wash with water, and dry.
  - Purify by recrystallization or column chromatography.

Reaction	Reagents	Product	Yield (%)	Reference
Bromination	NBS, DCM	5-Bromo-2-amino-4-phenylthiazole	Good	[5][6]
Nucleophilic Substitution	Morpholine, NaHCO <sub>3</sub> , DMF	2-Amino-5-(morpholin-4-yl)-4-phenylthiazole	37	[6]

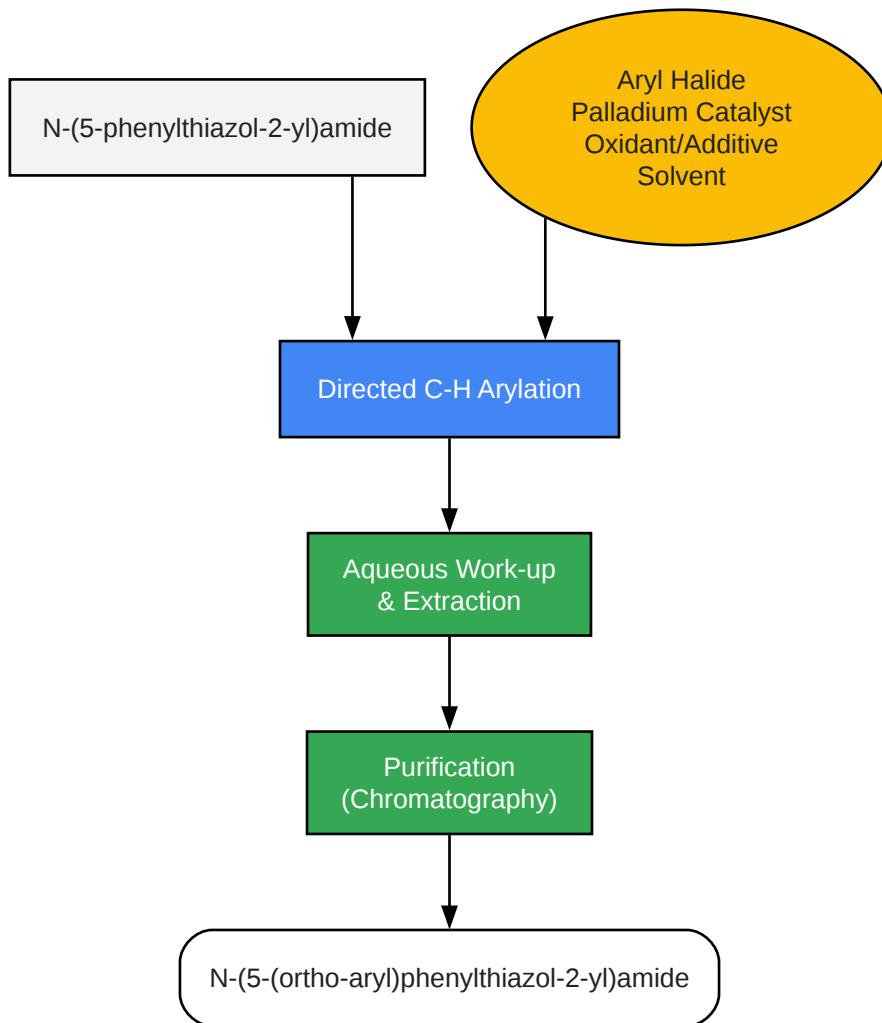
The C5-bromo derivative is also a suitable substrate for palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.

- Materials: 5-Bromo-2-amino-4-phenylthiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), Base (e.g., K<sub>2</sub>CO<sub>3</sub>), Solvent (e.g., 1,4-dioxane/water).
- Procedure:
  - To a reaction vessel, add 5-bromo-2-amino-4-phenylthiazole (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
  - Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
  - Add the degassed solvent system.
  - Heat the reaction mixture at 80-100 °C for 12-24 hours.
  - Cool the reaction, dilute with an organic solvent, and wash with water and brine.
  - Dry the organic layer, concentrate, and purify by column chromatography.

Arylboronic Acid	Product	Yield (%)	Reference
Phenylboronic acid	2-Amino-4,5-diphenylthiazole	Good to Excellent	[7][8][9]

## C-H Functionalization of the Phenyl Ring

Direct C-H functionalization offers an atom-economical approach to modify the phenyl ring, often with high regioselectivity directed by a suitable functional group on the thiazole core.



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Caption: General workflow for the directed ortho-C-H arylation of the phenyl ring.

The amide group at the 2-position of the thiazole can act as a directing group for the ortho-C-H functionalization of the C5-phenyl ring.

- Materials: N-(5-phenylthiazol-2-yl)amide, Aryl iodide, Palladium acetate ( $\text{Pd}(\text{OAc})_2$ ), Silver acetate ( $\text{AgOAc}$ ), Trifluoroacetic acid (TFA).

- Procedure:

- In a reaction tube under an inert atmosphere, combine the N-acylated **5-phenylthiazol-2-amine** (1.0 eq), aryl iodide (2.0-3.0 eq), Pd(OAc)<sub>2</sub> (5-10 mol%), and AgOAc (2.0-3.0 eq).
- Add anhydrous TFA as the solvent.
- Seal the tube and heat the mixture at 90-110 °C for 12-24 hours.
- Cool the reaction, dilute with an organic solvent, and filter through celite.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the residue by column chromatography to obtain the ortho-arylated product.

	Substrate		Aryl Halide		Product		Yield (%)		Reference			---		---		---		---		---		N-(5-phenylthiazol-2-yl)pivalamide		Iodobenzene		N-(5-(biphenyl-2-yl)thiazol-2-yl)pivalamide		Moderate to Good		Analogous to	[10]	[11]	
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## Conclusion

The protocols described in this document provide a robust foundation for the synthesis of a wide array of functionalized **5-phenylthiazol-2-amine** derivatives. These methodologies are essential for researchers in the field of medicinal chemistry and drug development, enabling the systematic exploration of this privileged scaffold for the discovery of novel therapeutic agents, particularly those targeting the PI3K/AKT signaling pathway. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

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